Kinase Inhibition Selectivity vs. N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide
The benzothiazole-containing compound demonstrates a distinct target engagement profile compared to its 4-chlorophenyl analog in in vitro kinase assays. While both share the 2-methanesulfonylbenzamide warhead, the bicyclic benzothiazole substituent introduces a critical hinge-binding interaction that is not feasible with the monocyclic chlorophenyl group [1]. This structural divergence is correlated with a shift in the primary kinase inhibition profile, making it a more suitable scaffold for developing inhibitors targeting kinases that accommodate a larger aromatic system in their ATP-binding pocket [1].
| Evidence Dimension | Predicted Kinase Target Engagement (Scaffold-specific) |
|---|---|
| Target Compound Data | Selective for kinases with an extended hydrophobic pocket near the hinge region (e.g., certain tyrosine kinases) |
| Comparator Or Baseline | N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide (CAS not found; a representative monocyclic analog) |
| Quantified Difference | Qualitative shift in target preference (not a direct potency comparison) |
| Conditions | In silico docking and in vitro kinase selectivity panel (disclosed in patent example series) |
Why This Matters
For procurement, this ensures the compound is ordered for specific kinase targets where the benzothiazole interaction is structurally validated, preventing wasted resources on off-target-dominant analogs.
- [1] US Patent Application 20200131169. 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. See representative examples of heteroaryl-thiazole derivatives and their kinase modulation data. Publication date: 2020-04-30. View Source
